molecular formula C8H7BF4O3 B1591262 (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid CAS No. 871125-72-3

(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid

Cat. No. B1591262
M. Wt: 237.95 g/mol
InChI Key: IPNVLSNRALXTDR-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid, abbreviated as 4E2TFPBA, is a boronic acid compound used in a variety of scientific research applications and laboratory experiments. 4E2TFPBA is an attractive molecule due to its diverse range of properties, including its relatively high solubility in both organic and aqueous solvents, its low toxicity, and its excellent stability. This compound can be used in a variety of different research applications, including organic synthesis, biochemistry, and chemical biology.

Scientific Research Applications

Organometallic Complex Formation and Catalysis

Research demonstrates that boronic acids, including derivatives similar to (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid, participate in the formation of organometallic complexes. For instance, the reaction of certain arylboronic acids with aryloxorhodium complexes results in the formation of cationic rhodium complexes with new tetraarylpentaborates, highlighting the role of boronic acids in synthesizing complex organometallic structures with potential catalytic applications (Nishihara, Nara, & Osakada, 2002).

Catalytic Applications in Organic Synthesis

Boronic acids are recognized for their utility beyond being reagents in transition-metal catalyzed transformations. They serve as catalysts in various organic reactions, demonstrating the ability to form reversible covalent bonds with hydroxy groups. This facilitates both electrophilic and nucleophilic modes of activation, enabling transformations like the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. The concept of boronic acid catalysis (BAC) offers a mild and selective reaction pathway, showcasing the potential of boronic acids like (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid in organic synthesis (Hall, 2019).

Sensing and Material Science

Boronic acids are integral in the design of fluorescent chemosensors due to their ability to form complexes with diols, including carbohydrates and other bioactive substances. This makes them valuable for the selective recognition of cell-surface glycoconjugates and for the detection of biologically active substances, which is crucial for disease diagnosis and treatment. The progress in boronic acid sensors highlights their application in detecting various substances, such as carbohydrates, dopamine, fluoride, and metal ions, offering insights into the development of new fluorescent probes for biological and chemical sensing (Huang et al., 2012).

properties

IUPAC Name

(4-ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNVLSNRALXTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)OCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584711
Record name (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid

CAS RN

871125-72-3
Record name B-(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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